![molecular formula C11H20N2 B14039283 2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)
2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Diazaspiro[4.5]decane, 2-cyclopropyl- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane, 2-cyclopropyl- can be achieved through various synthetic routes. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the formation of the spiro scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves commercially available reagents and standard organic synthesis techniques, making it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Diazaspiro[4.5]decane, 2-cyclopropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Substitution: The compound can undergo substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, triphenylphosphine, and various oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized spirocyclic derivatives, while substitution reactions can introduce various functional groups into the spirocyclic framework .
Wissenschaftliche Forschungsanwendungen
2,8-Diazaspiro[4.5]decane, 2-cyclopropyl- has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a scaffold in drug discovery, particularly as inhibitors of specific enzymes and receptors.
Biological Studies: It is used in the study of biological pathways and mechanisms, especially those involving spirocyclic structures.
Industrial Applications: The compound’s unique structure makes it valuable in the synthesis of complex organic molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,8-Diazaspiro[4.5]decane, 2-cyclopropyl- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, the compound can block the activation of necroptosis, a form of programmed cell death involved in various inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound is a derivative with similar spirocyclic structure and has been studied as a selective inhibitor of TYK2/JAK1.
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound identified as a hit in virtual screening for RIPK1 inhibitors.
Uniqueness
2,8-Diazaspiro[4.5]decane, 2-cyclopropyl- is unique due to its specific spirocyclic structure and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and other scientific research applications.
Eigenschaften
Molekularformel |
C11H20N2 |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2-cyclopropyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C11H20N2/c1-2-10(1)13-8-5-11(9-13)3-6-12-7-4-11/h10,12H,1-9H2 |
InChI-Schlüssel |
REPPRCDUGOTRCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC3(C2)CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



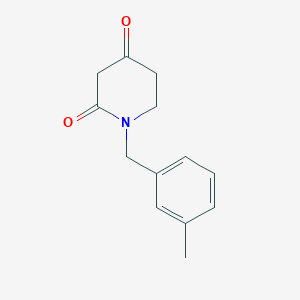
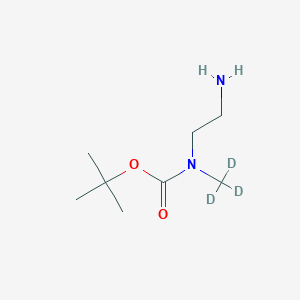
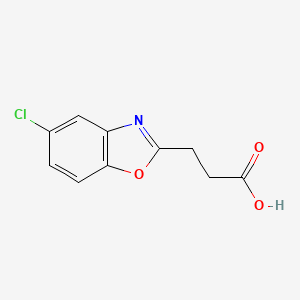

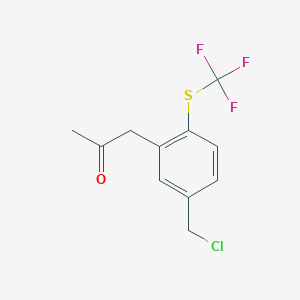
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14039240.png)
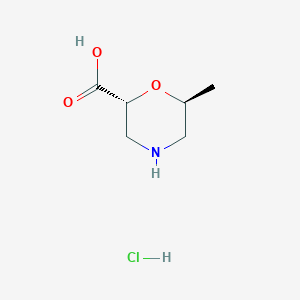
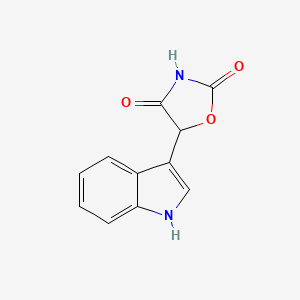
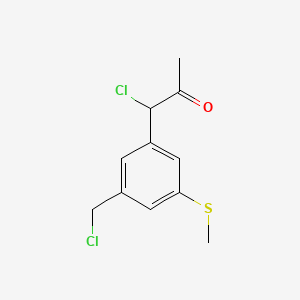
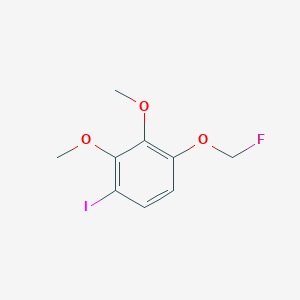
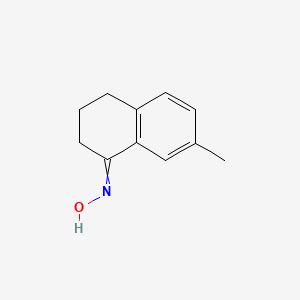
![(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14039269.png)
![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)
